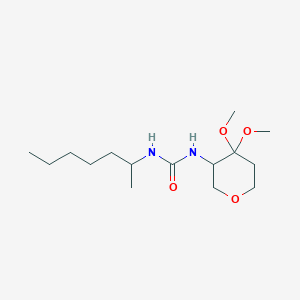
1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea is a synthetic organic compound Its structure includes a urea moiety attached to a heptane chain and a dimethoxyoxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea typically involves the reaction of a suitable isocyanate with an amine. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This could include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For more efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could lead to the formation of carboxylic acids or ketones.
Reduction: Could result in the formation of amines or alcohols.
Substitution: Could yield various substituted ureas.
Scientific Research Applications
1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea may have several scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of polymers or other materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,4-Dimethoxyoxan-3-yl)-3-hexan-2-ylurea
- 1-(4,4-Dimethoxyoxan-3-yl)-3-octan-2-ylurea
Comparison
Compared to similar compounds, 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea might exhibit unique properties such as:
- Solubility : Different solubility profiles in various solvents.
- Reactivity : Varying reactivity towards specific reagents.
- Biological activity : Distinct interactions with biological targets.
Properties
IUPAC Name |
1-(4,4-dimethoxyoxan-3-yl)-3-heptan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-5-6-7-8-12(2)16-14(18)17-13-11-21-10-9-15(13,19-3)20-4/h12-13H,5-11H2,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBLHQRGQSNZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














